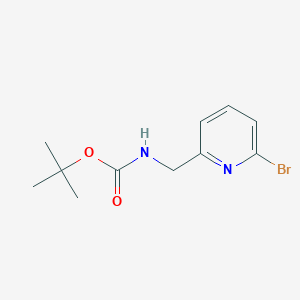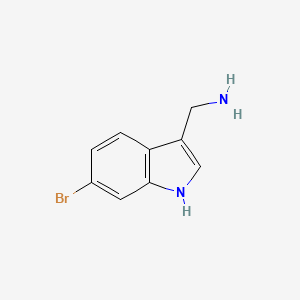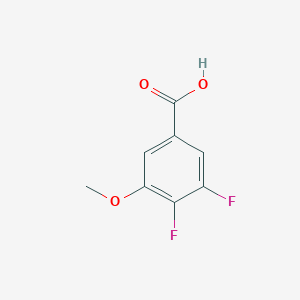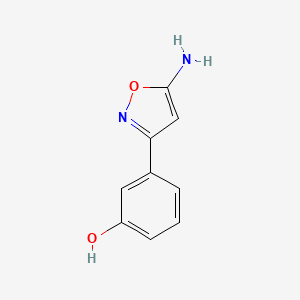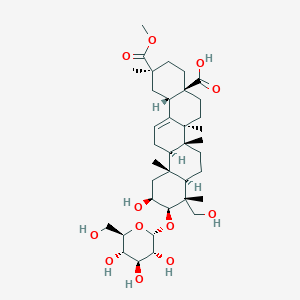
esculentosideD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esculentoside D is a triterpenoid saponin compound isolated from the roots of Phytolacca acinosa Roxb. This compound is known for its various biological activities, including anti-inflammatory, anti-oxidative, and anti-apoptotic effects. Esculentoside D has been studied for its potential therapeutic applications in various diseases, making it a compound of significant interest in the fields of chemistry, biology, and medicine.
作用機序
Target of Action
Related compounds such as esculentoside a have been shown to interact with various cellular targets, including those involved in the mapk pathway .
Mode of Action
It’s worth noting that esculentoside a, a related compound, has been shown to exert anti-inflammatory, anti-apoptotic, and anti-oxidant abilities . It’s plausible that Esculentoside D may share similar interactions with its targets, leading to changes in cellular function.
Result of Action
Based on studies of related compounds, it may exert anti-inflammatory, anti-apoptotic, and anti-oxidant effects . These effects could potentially lead to protective outcomes in various disease models.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of esculentoside D typically involves the extraction and isolation from the roots of Phytolacca acinosa Roxb. The process includes several steps:
Extraction: The roots are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques, such as column chromatography, to isolate esculentoside D.
Purification: Further purification is achieved using high-performance liquid chromatography (HPLC) to obtain pure esculentoside D.
Industrial Production Methods
Industrial production of esculentoside D involves large-scale extraction and purification processes. The roots of Phytolacca acinosa Roxb are harvested, dried, and processed in bulk. Solvent extraction is performed in large extraction tanks, followed by chromatographic separation and purification using industrial-scale HPLC systems. The final product is then dried and packaged for use in research and pharmaceutical applications.
化学反応の分析
Types of Reactions
Esculentoside D undergoes various chemical reactions, including:
Oxidation: Esculentoside D can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in esculentoside D.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
科学的研究の応用
Chemistry: Used as a starting material for the synthesis of novel compounds with potential therapeutic properties.
Biology: Investigated for its effects on cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
類似化合物との比較
Esculentoside D is part of a family of triterpenoid saponins, which includes compounds such as esculentoside A, esculentoside B, and esculentoside E. These compounds share similar structural features but differ in their specific functional groups and biological activities. For example:
Esculentoside A: Known for its anti-inflammatory and anti-cancer properties.
Esculentoside B: Exhibits anti-viral and anti-bacterial activities.
Esculentoside E: Demonstrates neuroprotective and hepatoprotective effects.
The uniqueness of esculentoside D lies in its specific combination of biological activities, making it a versatile compound for various therapeutic applications.
特性
IUPAC Name |
(2S,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H58O12/c1-32(31(46)47-6)11-13-37(30(44)45)14-12-35(4)19(20(37)15-32)7-8-24-33(2)16-21(40)28(34(3,18-39)23(33)9-10-36(24,35)5)49-29-27(43)26(42)25(41)22(17-38)48-29/h7,20-29,38-43H,8-18H2,1-6H3,(H,44,45)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29+,32-,33-,34-,35+,36+,37-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDFISPWADYJIW-OUYKRPPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H58O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
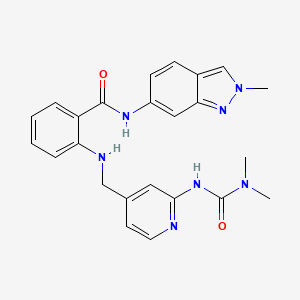
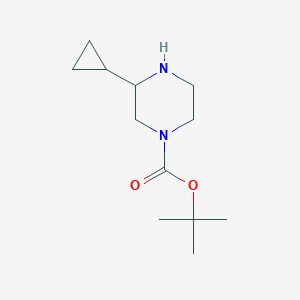
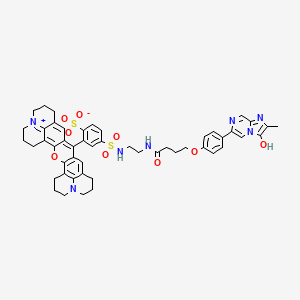
![5,5,8,8-Tetramethyl-3-(6-(6-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazin-3-yl)pyridin-2-yl)pyridin-2-yl)-5,6,7,8-tetrahydrobenzo[e][1,2,4]triazine](/img/structure/B3030313.png)

![Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate](/img/structure/B3030317.png)
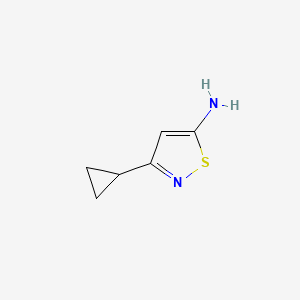
![6-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B3030320.png)
![tert-Butyl 3-{[(4-bromophenyl)methyl]amino}azetidine-1-carboxylate](/img/structure/B3030322.png)

